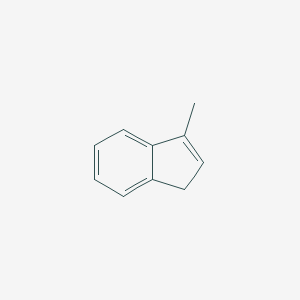

3-Methyl-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOKKJGOGWACMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227496 | |

| Record name | 3-Methylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-60-2 | |

| Record name | 3-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indene is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene ring fused to a cyclopentene ring with a methyl substituent. This technical guide provides a comprehensive overview of its core physical and chemical properties, methods of synthesis and analysis, and a discussion of its known biological context. The information is intended to support research and development activities involving this compound and its derivatives.

Chemical Identity and Physical Properties

This compound, with the CAS number 767-60-2, is a liquid at room temperature.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| CAS Number | 767-60-2 | [1] |

| Appearance | Liquid | |

| Boiling Point | ~205.6 °C | [2] |

| Density | ~1.0 g/cm³ | [2] |

| Flash Point | ~70.8 °C | [2] |

| Refractive Index | ~1.572 | [1] |

| Vapor Pressure | ~0.4 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [1] |

| InChI Key | COOKKJGOGWACMY-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for 1H-Indene, 3-methyl-, which is an alternative name for the compound.[3][4] The mass spectrum can be used to determine the molecular weight and fragmentation pattern, aiding in its identification.

-

Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound was not found, the NIST WebBook has IR data for related compounds like 1-methyl-3-phenylindan, which can provide insights into the expected vibrational modes of the indene core.[8]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general methods for the synthesis of indene derivatives are well-documented.[9] One common approach involves the cyclization of substituted phenylpropanes or related precursors.

A generalized synthetic approach is outlined below:

Experimental Protocol (General Example for Indene Synthesis):

-

Reaction Setup: A solution of the appropriate substituted phenylpropene in a high-boiling inert solvent (e.g., xylene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is carefully added to the reaction mixture.

-

Reaction: The mixture is heated to reflux for several hours to effect intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Analytical Methods

A general workflow for the analysis and characterization of this compound is presented below.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A general protocol would involve:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Biological Activity and Drug Development Context

The indene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds and approved drugs.[10] For instance, the drug Sulindac, a non-steroidal anti-inflammatory drug (NSAID), features an indene core. Derivatives of the related indanone structure have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[11]

However, a direct and specific search of the literature did not yield significant information on the biological activity or signaling pathways specifically associated with this compound. While the broader class of indenes is of interest in drug development, this particular substituted indene is not prominently featured in the reviewed literature for its biological effects. Further research would be required to elucidate any potential pharmacological properties of this compound.

Safety Information

According to safety information from suppliers, this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with established physical and spectroscopic properties. While general synthetic and analytical methods are applicable to this compound, specific, detailed protocols are not widely published. The biological activity of this compound itself is not extensively documented, although the parent indene scaffold is of significant interest in medicinal chemistry. This guide provides a foundational understanding of the key technical aspects of this compound to aid researchers and professionals in their scientific endeavors.

References

- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylindene | CAS#:767-60-2 | Chemsrc [chemsrc.com]

- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]

- 4. 1H-Indene, 3-methyl- [webbook.nist.gov]

- 5. 3-METHYLINDENE-2-CARBOXYLIC ACID(34225-81-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl- [webbook.nist.gov]

- 9. Indene synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Spectroscopic Profile of 3-Methyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Methyl-1H-indene (CAS No: 767-60-2), a substituted indene of interest in organic synthesis and materials science. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound (C₁₀H₁₀, Molecular Weight: 130.19 g/mol ) typically yields a distinct fragmentation pattern. The molecular ion peak is prominent, and key fragments arise from the loss of a methyl group and subsequent rearrangements.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 130 | High | [M]⁺ (Molecular Ion) |

| 115 | High | [M-CH₃]⁺ |

| 129 | Moderate | [M-H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for this compound is not available in the referenced public databases. The following tables present predicted chemical shifts based on the structure and known values for similar compounds.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons, the olefinic proton, the allylic methylene protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.5 | Multiplet | 4H | Aromatic protons (H4, H5, H6, H7) |

| ~6.5 | Singlet | 1H | Olefinic proton (H2) |

| ~3.3 | Singlet | 2H | Methylene protons (H1) |

| ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum will display distinct signals for the carbon atoms in the aromatic ring, the double bond, the methylene group, and the methyl group. A study by U. Edlund has reported the ¹³C NMR spectra of this compound, though the specific chemical shifts are not detailed in publicly available abstracts.[1]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~145 | C7a |

| ~143 | C3a |

| ~135 | C3 |

| ~128 | C2 |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~121 | Aromatic CH |

| ~119 | Aromatic CH |

| ~38 | C1 |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1640 | C=C Stretch | Alkene |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | CH₂ Scissoring |

| ~1375 | C-H Bend | CH₃ Symmetric Bending |

| 900-675 | C-H Bend | Aromatic C-H Out-of-Plane Bending |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of liquid aromatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A wider spectral width (e.g., 200-220 ppm) is used.

-

-

Data Processing: The raw Free Induction Decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

The prepared salt plates with the sample are placed in the sample holder.

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal quality.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

-

Instrumentation: A GC-MS system is employed.

-

GC Conditions: A nonpolar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.

-

MS Conditions: Electron Ionization (EI) at 70 eV is the standard method. The mass analyzer is set to scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition: As the separated components elute from the GC column, they are introduced into the ion source, ionized, and the resulting fragments are separated by the mass analyzer and detected.

-

Data Processing: The resulting mass spectrum shows the relative abundance of different mass-to-charge ratio fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-Methyl-1H-indene for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Methyl-1H-indene, a substituted indene of interest in chemical research and potentially in drug discovery. The indene scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of various bioactive compounds.[1][2] This document consolidates available data on the chemical identity, physicochemical properties, and synthetic approaches related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identification

The unambiguous identification of a chemical entity is foundational for all research and development activities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | [3][4][5] |

| Molecular Weight | 130.19 g/mol | [4][6] |

| Physical Form | Liquid | [6] |

| Boiling Point | 205.6 ± 15.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 70.8 ± 9.0 °C | [5] |

| LogP | 3.50 | [5] |

| Refractive Index | 1.5621 | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [6] |

Note: Some physical properties are estimated and should be confirmed with experimental data where critical.

Synthesis of Substituted Indenes: A General Overview

Generalized Experimental Workflow for Indene Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a substituted indene, which could be adapted for this compound. This is a representative scheme and would require optimization for specific substrates and desired products.

Disclaimer: This is a generalized workflow. The specific choice of starting materials, catalyst, solvent, and reaction conditions would need to be determined based on literature precedents for similar indene syntheses and optimized for the synthesis of this compound.

Biological Significance and Drug Development Context

Currently, there is a lack of specific data in the public domain regarding the signaling pathways directly modulated by this compound. However, the broader class of indene derivatives has been investigated for various biological activities, making the indene scaffold a point of interest in drug discovery. For instance, certain indene-derived hydrazides have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease.[7][8][9]

The following diagram illustrates the logical relationship and potential research trajectory for an indene compound in a drug discovery program.

This diagram conceptualizes how a foundational molecule like this compound could serve as a starting point for the generation of a library of derivatives. These would then undergo screening to identify "hits" with desired biological activity. Subsequent optimization through SAR and ADMET profiling could lead to a preclinical candidate.

Conclusion

This compound is a well-characterized small molecule with defined chemical and physical properties. While detailed biological data and specific, reproducible synthesis protocols are not extensively documented in the available literature, the indene core structure holds significance in medicinal chemistry. The information and generalized workflows provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development who may consider this and related structures in their research endeavors. Further investigation is warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]

- 4. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylindene | CAS#:767-60-2 | Chemsrc [chemsrc.com]

- 6. This compound | 767-60-2 [sigmaaldrich.com]

- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1H-indene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Biological Potential of a Versatile Indene Derivative

Introduction

3-Methyl-1H-indene is an aromatic hydrocarbon belonging to the indene family, characterized by a bicyclic structure fusing a benzene ring with a cyclopentene ring, and a methyl group substitution at the third position. While the indene scaffold is a core structural motif in various biologically active compounds and materials, this compound itself remains a relatively under-explored molecule in the context of drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis methodologies, and a discussion of the potential biological activities based on related indene derivatives, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its synthesis, purification, and handling in a laboratory setting. A summary of its key properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 767-60-2 | [1][2] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in a dry, room temperature environment |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Data Highlights | Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data is available and has been referenced in chemical literature. | [1] |

| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides reference spectra for 1H-Indene, 3-methyl-. | [1][3] |

Synthesis of this compound

While a singular, standardized protocol for the synthesis of this compound is not extensively documented, several general methods for the synthesis of indene derivatives can be adapted. A common and effective approach involves the cyclization of appropriate precursors. Below is a representative experimental protocol based on established indene synthesis methodologies.

Experimental Protocol: A Representative Synthesis of Indene Derivatives

This protocol outlines a general strategy for the synthesis of indenes, which can be adapted for this compound. One common route involves the dehydration of an indanol precursor, which itself can be synthesized from an indanone.

Step 1: Synthesis of the Indanone Precursor

A variety of methods exist for the synthesis of substituted indanones. The choice of starting materials will dictate the specific reagents and conditions.

Step 2: Reduction of the Indanone to Indanol

-

Materials: Substituted indanone, sodium borohydride (NaBH₄), methanol, tetrahydrofuran (THF), 2M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Under a nitrogen atmosphere, dissolve the substituted indanone in a 1:1 mixture of anhydrous THF and anhydrous methanol in a round-bottomed flask.

-

Cool the reaction mixture to below 5°C with an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidify the reaction mixture by the dropwise addition of 2M hydrochloric acid under stirring.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude indanol.

-

Step 3: Dehydration of the Indanol to the Indene

-

Materials: Crude indanol from Step 2, toluene, p-toluenesulfonic acid (catalyst), saturated sodium bicarbonate solution.

-

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus, dissolve the crude indanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that is formed.

-

Once no more water is collected, cool the reaction mixture to below 50°C.

-

Neutralize the catalyst by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene by distillation.

-

Purify the resulting crude product by rectification to obtain the desired indene compound.[4]

-

Caption: A generalized workflow for the synthesis of indene derivatives.

Biological Context and Future Directions

Currently, there is a notable absence of published research specifically detailing the biological activities of this compound. However, the broader family of indene and indanone derivatives has been the subject of significant investigation in medicinal chemistry, revealing a wide spectrum of pharmacological properties.[5][6][7] This suggests that this compound could serve as a valuable scaffold or starting material for the development of novel therapeutic agents.

Potential Therapeutic Areas for this compound Derivatives:

-

Neurodegenerative Diseases: The indanone core is a key structural feature of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[6][7] Research into other indene-based compounds has shown potential for inhibiting cholinesterases and amyloid-beta aggregation, both of which are implicated in the pathology of Alzheimer's.[7][8]

-

Oncology: Certain indene derivatives have demonstrated anti-proliferative properties. For instance, metabolites of the non-steroidal anti-inflammatory drug Sulindac, which contains an indene moiety, have been shown to inhibit cell proliferation by impacting signaling pathways such as the Ras/Raf/MAPK pathway.[9]

-

Antimicrobial and Antiviral Applications: The indanone skeleton is found in compounds exhibiting antibacterial and antiviral activities.[7] This opens avenues for the development of new anti-infective agents based on the this compound structure.

Given the established biological relevance of the indene scaffold, this compound represents a promising, yet underexplored, starting point for the design and synthesis of new chemical entities with potential therapeutic value. Future research should focus on the synthesis of a library of derivatives based on the this compound core and subsequent screening for a range of biological activities.

Conclusion

This compound is a readily characterizable small molecule with a straightforward, adaptable synthesis. While its own biological profile is yet to be elucidated, the extensive and diverse pharmacological activities of the broader indene family strongly suggest its potential as a valuable building block in drug discovery. This technical guide provides the essential chemical information and a strategic framework to encourage and facilitate further investigation into the therapeutic applications of this compound and its derivatives.

References

- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indene, 3-methyl- [webbook.nist.gov]

- 3. 1H-Indene, 3-methyl- [webbook.nist.gov]

- 4. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

- 5. Indane and indene derivatives of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomerization between 3-Methyl-1H-indene and 1-Methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization reaction between 3-Methyl-1H-indene and 1-Methyl-1H-indene, two constitutional isomers of methylindene. This reversible reaction, a classic example of a prototropic rearrangement, is of significant interest in organic synthesis and mechanistic studies. Understanding the equilibrium and kinetics of this isomerization is crucial for controlling product distributions in reactions involving methylindene scaffolds, which are present in various pharmacologically active molecules.

Reaction Overview and Mechanism

The isomerization between this compound and 1-Methyl-1H-indene is a prototropic shift, specifically a[1][2]-hydride shift, where a proton migrates from one carbon atom to another within the same molecule, leading to a shift in the position of the double bond. This rearrangement can be initiated under thermal conditions or catalyzed by acids or bases.

The equilibrium between the two isomers is dictated by their relative thermodynamic stabilities. Computational and experimental evidence suggests that this compound is the more thermodynamically stable isomer due to the internal placement of the double bond within the five-membered ring, which is a more substituted and thus more stable arrangement.

The generalized mechanism for the base-catalyzed isomerization involves the deprotonation of the indene at the allylic position to form a resonance-stabilized indenyl anion. Subsequent protonation of this intermediate at a different position leads to the formation of the isomeric methylindene. In the case of the 1-Methyl-1H-indene to this compound conversion, a base would abstract a proton from the C1 position, and the resulting anion would then be protonated at the C3 position.

Quantitative Data

| Parameter | Value/Observation | Conditions | Reference |

| Equilibrium Position | Favors this compound | Base-catalyzed in polar solvents | [1] |

| Relative Stability | This compound is more stable | General observation | [1] |

| Isomerization Type | [1][2]-Hydride Shift (Prototropic Rearrangement) | Thermal and Catalyzed | [1] |

Experimental Protocols

Detailed experimental protocols for the isomerization of this compound to 1-Methyl-1H-indene can be adapted from general procedures for base- or acid-catalyzed alkene isomerization. Monitoring the reaction progress and quantifying the isomer ratio is typically achieved using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Base-Catalyzed Isomerization

This protocol describes a general method for the base-catalyzed isomerization of a methylindene mixture to enrich the more stable this compound isomer.

Materials:

-

A mixture of 1-Methyl-1H-indene and this compound

-

Potassium tert-butoxide (KOtBu) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the methylindene isomer mixture in the chosen polar aprotic solvent.

-

Add a catalytic amount of the base (e.g., 0.1 equivalents of KOtBu).

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with stirring.

-

Monitor the reaction progress by periodically taking aliquots, quenching them with a mild acid, extracting the organic components, and analyzing by GC or NMR.

-

Once equilibrium is reached (i.e., the isomer ratio remains constant over time), cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the organic products with a suitable solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the equilibrated mixture of methylindene isomers.

Analytical Methods

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating the methylindene isomers.

-

Injector and Detector Temperature: Typically set to 250 °C.

-

Oven Program: A temperature gradient program (e.g., starting at 80 °C and ramping to 200 °C) is often used to achieve good separation.

-

Quantification: The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of 1-Methyl-1H-indene and this compound show distinct signals that can be used for identification and quantification. The allylic methyl and vinyl protons will have characteristic chemical shifts for each isomer.

-

¹³C NMR: The carbon NMR spectra provide further confirmation of the isomeric structures.

-

Quantification: The ratio of isomers can be determined by integrating the characteristic peaks for each compound in the ¹H NMR spectrum.

Conclusion

The isomerization between this compound and 1-Methyl-1H-indene is a fundamental prototropic rearrangement that favors the more thermodynamically stable 3-methyl isomer. This equilibrium can be manipulated through thermal or catalytic (acid or base) conditions. For professionals in drug development and organic synthesis, a thorough understanding of this isomerization is essential for controlling the regioselectivity of reactions involving the methylindene core and for the accurate characterization of resulting products. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for studying and utilizing this important chemical transformation.

References

An In-depth Technical Guide to the Reactivity of the Methyl Group in 3-Methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl group of 3-methyl-1H-indene, while seemingly a simple alkyl substituent, possesses a nuanced reactivity profile owing to its allylic position within the indene scaffold. This strategic placement activates the methyl protons, rendering them susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the methyl group of this compound, including allylic bromination, oxidation, and condensation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

The indene framework is a prevalent structural motif in numerous biologically active compounds and functional materials. The strategic functionalization of the indene core is therefore of significant interest in the development of novel molecular entities. In this compound, the methyl group at the C3 position is not merely a passive substituent. Its protons are allylic to the endocyclic double bond, which significantly influences their chemical behavior. This guide focuses specifically on the reactivity of this methyl group, providing a detailed exploration of its synthetic utility.

Acidity of the Methyl Protons

Key Reactions of the Methyl Group

The reactivity of the methyl group in this compound is primarily centered around three classes of reactions: allylic bromination, oxidation, and condensation. These transformations provide synthetic handles to elaborate the this compound core into more complex structures.

Allylic Bromination

The most direct method for functionalizing the methyl group is through allylic bromination, typically employing N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN or benzoyl peroxide).[1][2][3] This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized allylic radical.[4] This radical then reacts with a bromine source to yield 3-(bromomethyl)-1H-indene.

Experimental Protocol: Allylic Bromination of this compound with NBS

-

Materials: this compound, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl4), Azobisisobutyronitrile (AIBN) or a UV lamp.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous CCl4.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats at the surface.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude 3-(bromomethyl)-1H-indene, which can be further purified by column chromatography or distillation.

-

Quantitative Data:

While a specific literature-reported yield for the allylic bromination of this compound is not available, similar allylic brominations of substituted indenes and related allylic systems typically proceed in moderate to good yields, ranging from 50% to 80%.

Logical Relationship: Allylic Bromination Mechanism

Caption: Mechanism of NBS-mediated allylic bromination.

Oxidation

The allylic methyl group can be oxidized to an aldehyde, 3-formyl-1H-indene (also known as 1H-indene-3-carbaldehyde), which is a valuable intermediate for further synthetic transformations. Various oxidizing agents can be employed for this purpose, such as selenium dioxide (SeO2), manganese dioxide (MnO2), or chromium-based reagents.

Experimental Protocol: Oxidation of this compound to 1H-Indene-3-carbaldehyde

-

Materials: this compound, Selenium dioxide (SeO2), Dioxane, Water.

-

Procedure:

-

In a round-bottom flask, suspend selenium dioxide (1.1 equivalents) in a mixture of dioxane and a small amount of water.

-

Add this compound to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

After cooling, filter off the black selenium precipitate.

-

Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography or distillation.

-

Quantitative Data:

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| SeO₂ | Dioxane/H₂O | Reflux | 50-70 |

| MnO₂ | Dichloromethane | Room Temp | 40-60 |

Note: Yields are estimates based on similar reported transformations and may vary depending on specific reaction conditions.

Signaling Pathway: Oxidation of the Methyl Group

References

Electronic Structure and Computational Insights into 3-Methyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 3-Methyl-1H-indene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published computational studies on this specific derivative, this paper leverages foundational research on the parent molecule, 1H-indene, to provide a robust theoretical framework. The guide outlines standard computational methodologies, including Density Functional Theory (DFT), and presents representative data for key electronic parameters. It is intended to serve as a practical resource for researchers engaged in the computational analysis and molecular modeling of indene derivatives.

Introduction

Indene and its derivatives are a class of bicyclic aromatic hydrocarbons that form the core structure of various pharmacologically active compounds and advanced materials. The electronic properties of these molecules, particularly the nature of their frontier molecular orbitals, are critical determinants of their reactivity, stability, and intermolecular interactions. This compound, with its methyl substitution on the five-membered ring, presents a unique electronic profile that can influence its biological activity and material properties.

Understanding the electronic structure through computational methods offers a powerful, non-invasive approach to predict molecular behavior, guide experimental design, and accelerate the development of new chemical entities. This guide details the theoretical basis for such studies and provides a workflow for their execution.

Computational Methodology

The electronic properties of indene derivatives are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method. The protocol outlined below is based on established methodologies for similar aromatic systems.[1]

Geometry Optimization

Prior to calculating electronic properties, the three-dimensional structure of this compound must be optimized to find its lowest energy conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution. This level of theory is well-suited for calculating electronic properties.[2]

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are used to perform these calculations.

Electronic Property Calculations

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to determine the electronic properties. Key parameters derived from this calculation include:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are crucial for understanding chemical reactivity.[3]

-

HOMO-LUMO Energy Gap (ΔE): This value is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

-

Dipole Moment: Provides insight into the molecule's polarity and its interaction with polar solvents and biological targets.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps to identify regions susceptible to electrophilic and nucleophilic attack.

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Electronic Properties of this compound

The following table summarizes the key electronic properties of this compound, as predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are representative and provide a basis for understanding the molecule's electronic behavior.

| Parameter | Symbol | Representative Value | Unit | Significance |

| Energy of HOMO | EHOMO | -5.85 | eV | Electron-donating ability |

| Energy of LUMO | ELUMO | -0.95 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.90 | eV | Chemical reactivity and stability |

| Ionization Potential | IP | 5.85 | eV | Energy to remove an electron |

| Electron Affinity | EA | 0.95 | eV | Energy released when an electron is added |

| Dipole Moment | µ | 0.45 | Debye | Molecular polarity |

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the reactivity of this compound. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

-

HOMO (Highest Occupied Molecular Orbital): For 1H-indene, the HOMO is a π-bonding orbital distributed across the entire molecule, with significant contributions from the fused benzene ring and the double bond of the cyclopentadiene ring.[1] In this compound, the electron-donating methyl group is expected to slightly raise the energy of the HOMO and increase its density on the C2-C3 bond, making this region more susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of 1H-indene is a π*-antibonding orbital.[1] This orbital represents the region where the molecule is most likely to accept electrons. The presence of the methyl group is not expected to significantly alter the fundamental shape of the LUMO.

The following diagram illustrates the logical relationship between molecular structure and its predicted chemical reactivity based on frontier orbital theory.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electronic structure and computational analysis of this compound, based on established theoretical principles and data from the parent 1H-indene molecule. The presented methodologies and representative data offer a valuable starting point for researchers in drug development and materials science.

Future work should focus on dedicated computational and experimental studies of this compound and other substituted derivatives to build a more detailed and specific understanding of their structure-property relationships. Such studies will be invaluable for the rational design of novel compounds with tailored electronic and biological properties.

References

Stability and Decomposition of 3-Methyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indene is a substituted aromatic hydrocarbon with a structure that suggests potential instabilities relevant to its handling, storage, and application in various scientific and industrial fields, including drug development. The presence of a reactive double bond within the five-membered ring, coupled with an allylic methyl group, makes the molecule susceptible to several degradation pathways. This guide outlines the probable decomposition mechanisms, provides hypothetical stability data based on analogous compounds, and details generalized experimental protocols for investigating the stability of this compound.

Core Stability Concerns

Based on the chemistry of indene, this compound is likely prone to three primary modes of degradation:

-

Polymerization: The double bond in the cyclopentene ring is susceptible to addition reactions, which can be initiated by heat, light, acid, or radical species, leading to the formation of oligomers and polymers.

-

Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products. This process can be accelerated by light and heat. A yellowing or browning of the compound often indicates oxidative degradation.

-

Acid/Base-Catalyzed Reactions: The presence of acidic or basic conditions can catalyze isomerization and other degradation reactions.

Proposed Decomposition Pathways

The following sections detail the inferred decomposition pathways for this compound.

Free Radical Polymerization

Initiated by heat, light (photolytic initiation), or radical initiators, this pathway likely involves the formation of a stable allylic radical, which then propagates to form a polymer chain.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indene, a bicyclic hydrocarbon, is a key structural motif present in a variety of compounds that have garnered significant interest in the field of drug discovery and development. The indene core, a fusion of a benzene ring and a cyclopentene ring, serves as a versatile scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the key literature and patents related to this compound, with a focus on its synthesis, chemical properties, and its emerging role in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| CAS Number | 767-60-2 | [1] |

| Appearance | Colorless to pale yellow liquid | JFE Chemical Corporation |

| Boiling Point | 205.6 ± 15.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 70.8 ± 9.0 °C | ChemSrc |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |

| InChI | InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | [1] |

| SMILES | CC1=CCC2=CC=CC=C12 | [1] |

Synthesis of this compound

The synthesis of indene derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of substituted phenylpropanes or related precursors. While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a general synthetic strategy can be adapted from methods used for similar indene compounds, such as the one described in Chinese patent CN101318887B. This method involves the reduction of an appropriate indanone precursor followed by dehydration.

General Experimental Protocol (Adapted)

A plausible synthetic route to this compound can be envisioned starting from 3-methyl-2,3-dihydro-1H-inden-1-one.

Step 1: Reduction of 3-methyl-2,3-dihydro-1H-inden-1-one

-

In a round-bottomed flask, 3-methyl-2,3-dihydro-1H-inden-1-one is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran and methanol.

-

The solution is cooled to a low temperature (e.g., below 5 °C) using an ice bath.

-

A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of an acidic solution (e.g., 2M hydrochloric acid).

-

The product, 3-methyl-2,3-dihydro-1H-inden-1-ol, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

Step 2: Dehydration to this compound

-

The crude 3-methyl-2,3-dihydro-1H-inden-1-ol is dissolved in a high-boiling point solvent like toluene in a flask equipped with a Dean-Stark apparatus.

-

A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux to facilitate azeotropic removal of water.

-

The reaction is monitored until no more water is collected.

-

The reaction mixture is then cooled, and the catalyst is neutralized with a weak base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The final product, this compound, is purified by distillation.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The available data is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | m/z: 130 (M+), 115, 129 | [1] |

| ¹³C NMR | Spectral data available in PubChem | [1] |

| ¹H NMR | No direct spectrum found, but related structures suggest characteristic aromatic and aliphatic proton signals. |

Role in Drug Development and Medicinal Chemistry

The indene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. While research directly on this compound is limited, its derivatives are being actively investigated for various therapeutic applications.

Anti-inflammatory and Pain Management

Indene derivatives have been explored for their potential in treating pain and inflammation. For instance, patent CN112533905A discloses indene derivatives that are useful for these conditions.[2] The mechanism often involves the modulation of inflammatory pathways.

Anticancer Activity

A significant area of research for indene derivatives is in oncology. Dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, which are crucial for cell division and a validated target for anticancer drugs.[3][4][5] These compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some indene analogs have been investigated as inhibitors of deubiquitinating enzymes, which are involved in cancer progression.

Other Therapeutic Areas

The versatility of the indene scaffold has led to its exploration in other therapeutic areas as well. Patents such as NO-20054787-L cover a broad range of indene derivatives for pharmaceutical use, highlighting the wide-ranging potential of this chemical class.[6]

References

- 1. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indene derivatives as pharmaceuticals - Patent NO-20054787-L - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Methyl-1H-indene in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-1H-indene as a ligand in organometallic chemistry. The content covers the synthesis of the ligand and its metal complexes, detailed experimental protocols, and applications, with a focus on catalysis.

Introduction

This compound is a substituted indenyl ligand that, like its parent compound indene, offers unique properties in organometallic chemistry. The indenyl ligand system is known for the "indenyl effect," an electronic and steric phenomenon that leads to enhanced reactivity in its metal complexes compared to the more common cyclopentadienyl (Cp) analogues. This effect is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode, which stabilizes transition states in substitution reactions. The methyl group at the 3-position of the indenyl ring further modifies the steric and electronic environment of the metal center, influencing the stability, reactivity, and catalytic activity of the resulting organometallic complexes.

Organometallic complexes bearing substituted indenyl ligands are of significant interest, particularly as catalysts or pre-catalysts in a variety of organic transformations, most notably in olefin polymerization. The structural modifications of the indenyl ligand allow for fine-tuning of the catalyst's properties to control polymer characteristics such as molecular weight, tacticity, and comonomer incorporation.

Synthesis of this compound and its Organometallic Complexes

The synthesis of organometallic complexes with the 3-methyl-1H-indenyl ligand generally follows a two-step procedure: the synthesis of the this compound ligand itself, followed by its reaction with a suitable metal precursor.

A common route to this compound involves the preparation of 3-methyl-1-indanone as a key intermediate. The synthesis of 3-methyl-1-indanone can be achieved through various methods, including the cyclization of appropriate precursors.[1] Subsequently, the 3-methyl-1-indanone can be converted to this compound, for instance, through a base-catalyzed rearrangement of 1-methylindene, which can be synthesized from 1-methyl-2-indanone.[2]

Once this compound is obtained, it can be deprotonated using a strong base, such as n-butyllithium, to form the corresponding lithium salt, 3-methyl-1H-indenyl lithium. This anionic ligand is then reacted with a metal halide in a salt metathesis reaction to yield the desired organometallic complex. This general approach is widely applicable for the synthesis of a variety of indenyl-metal complexes.

A logical workflow for the synthesis of a generic 3-Methyl-1H-indenyl metal complex is depicted in the following diagram:

Caption: General synthesis workflow for 3-Methyl-1H-indenyl metal complexes.

Experimental Protocols

While specific protocols for the synthesis of un-bridged, simple 3-Methyl-1H-indenyl metal complexes are not abundantly available in the reviewed literature, the following protocols are based on established methods for analogous substituted indenyl complexes and provide a solid foundation for their preparation.

Protocol 1: Synthesis of 3-Methyl-1-indanone (Precursor)

This protocol is adapted from general procedures for the synthesis of substituted indanones.[1][3]

Materials:

-

Appropriate starting materials for the desired cyclization reaction.

-

Polyphosphoric acid (PPA) or other suitable acid catalyst.

-

Organic solvent (e.g., toluene, dichloromethane).

-

Standard laboratory glassware and purification apparatus.

Procedure:

-

The chosen starting material is dissolved in a suitable organic solvent.

-

The acid catalyst (e.g., PPA) is added cautiously to the solution.

-

The reaction mixture is heated to the appropriate temperature and stirred for a specified time, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-methyl-1-indanone.

Protocol 2: Synthesis of this compound

This protocol is a conceptual adaptation based on the known chemistry of indenes and indanones.[2]

Materials:

-

3-Methyl-1-indanone

-

Reducing agent (e.g., sodium borohydride)

-

Acid or base catalyst for dehydration/rearrangement

-

Anhydrous solvents (e.g., methanol, THF)

-

Standard laboratory glassware under an inert atmosphere.

Procedure:

-

3-Methyl-1-indanone is dissolved in a suitable solvent like methanol under an inert atmosphere.

-

The solution is cooled in an ice bath, and a reducing agent (e.g., sodium borohydride) is added portion-wise.

-

The reaction is stirred until the reduction to the corresponding alcohol is complete (monitored by TLC).

-

The reaction is quenched, and the alcohol is extracted and purified.

-

The resulting 3-methyl-1-indanol is then subjected to dehydration and rearrangement, potentially using a base catalyst, to form this compound.

-

The final product is purified by distillation or chromatography.

Protocol 3: Synthesis of a Generic bis(3-Methyl-1H-indenyl)zirconium Dichloride

This protocol is based on the well-established synthesis of similar ansa- and non-ansa-metallocenes.[4][5][6]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous solvents (e.g., THF, toluene, hexanes)

-

Schlenk line and inert atmosphere glovebox techniques are required.

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a stoichiometric amount of n-BuLi in hexanes dropwise to the solution.

-

Allow the mixture to warm to room temperature and stir for several hours to ensure complete deprotonation, forming a solution of 3-methyl-1H-indenyl lithium.

-

In a separate Schlenk flask, suspend ZrCl₄ in anhydrous toluene.

-

Cool the ZrCl₄ suspension to -78 °C.

-

Slowly add the solution of 3-methyl-1H-indenyl lithium to the ZrCl₄ suspension via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The resulting mixture will contain the product as a mixture of rac- and meso-isomers.

-

The solvent is removed in vacuo, and the residue is extracted with dichloromethane and filtered to remove lithium chloride.

-

The product is isolated by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Applications in Organometallic Catalysis

Organometallic complexes of substituted indenes, including those with methyl substituents, have found significant application as pre-catalysts in olefin polymerization. When activated by a cocatalyst such as methylaluminoxane (MAO), these zirconocene and titanocene complexes form highly active cationic species that catalyze the polymerization of olefins like ethylene and propylene.[7][8]

The methyl group on the indenyl ligand can influence the catalytic performance in several ways:

-

Steric Influence: The bulk of the methyl group can affect the stereoselectivity of the polymerization, influencing the tacticity of the resulting polymer (e.g., isotactic or syndiotactic polypropylene).

-

Electronic Influence: The electron-donating nature of the methyl group can modulate the electron density at the metal center, which in turn affects the catalyst's activity and its ability to coordinate and insert olefin monomers.

-

Solubility and Stability: The methyl group can enhance the solubility and stability of the catalyst in the polymerization medium.

Quantitative Data

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bis(indenyl)zirconium Dichloride Complex (meso-isomer) [5][6]

| Signal Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| Aromatic-H | 7.09 - 7.62 | 117.9 - 151.8 | Aromatic protons and carbons |

| Cp-H | 6.05 | 86.9 | Cyclopentadienyl proton |

| Si-CH₃ (endo) | 1.43 | -0.59 | Methyl group on silicon (endo) |

| Si-CH₃ (exo) | 0.94 | -4.3 | Methyl group on silicon (exo) |

| C(CH₃)₃ | 1.25 | 30.8, 35.0 | tert-Butyl group |

Data for meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride in CD₂Cl₂.

The catalytic activity of such complexes in ethylene/1-hexene copolymerization has also been quantified.

Table 2: Representative Catalytic Activity Data for a Substituted Bis(indenyl)zirconium Dichloride Complex [5][6]

| Isomer | Activity (kg polymer / (g metallocene * h)) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | 1-Hexene incorporation (wt%) |

| meso | 12,500 | 105,000 | 2.5 | 3.8 |

| rac | 3,200 | 185,000 | 2.3 | 4.5 |

Polymerization conditions: 70 °C, 15 bar ethylene pressure, MAO as cocatalyst.

These data illustrate how the specific isomer of the indenyl complex can significantly impact its catalytic performance. It is expected that complexes of this compound would exhibit similar trends, with the methyl group influencing the catalytic outcomes.

Signaling Pathways and Logical Relationships

The activation of a metallocene pre-catalyst by a cocatalyst like MAO is a crucial step in olefin polymerization. The following diagram illustrates the logical relationship in this activation process.

Caption: Metallocene pre-catalyst activation for olefin polymerization.

Conclusion

This compound serves as a valuable ligand in organometallic chemistry, offering a platform for the development of catalysts with tunable properties. The general synthetic routes to its organometallic complexes are well-established, primarily involving deprotonation followed by salt metathesis. While specific data for simple 3-Methyl-1H-indenyl complexes are not extensively documented in the public domain, the principles derived from related substituted indenyl systems provide a strong basis for their synthesis and application, particularly in the field of olefin polymerization catalysis. Further research into the specific properties and catalytic behavior of 3-Methyl-1H-indenyl complexes is warranted to fully explore their potential.

References

- 1. d-nb.info [d-nb.info]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotonation of 3-Methyl-1H-indene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyl-1H-indene is a valuable building block in organic synthesis, frequently utilized as a precursor for the synthesis of metallocene catalysts and other complex organic molecules. The deprotonation of this compound at the C1 position generates the corresponding 3-methylindenyl anion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This document provides a detailed protocol for the efficient deprotonation of this compound using n-butyllithium (n-BuLi), a widely used organolithium reagent.[1][2][3][4] The resulting 3-methylindenyl lithium can be used in subsequent reactions with various electrophiles.

Physicochemical Properties and Safety Data

A summary of the relevant physicochemical properties and safety information for the reagents used in this protocol is provided in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | pKa | Safety Precautions |

| This compound | C₁₀H₁₀ | 130.19 | Liquid | ~20 (estimated for indene)[5] | Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[6] |

| n-Butyllithium | C₄H₉Li | 64.06 | Solution in hexanes | (conjugate acid butane) ~50 | Danger: Pyrophoric liquid. Causes severe skin burns and eye damage.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | - | Danger: Highly flammable liquid and vapor. May form explosive peroxides. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Aqueous solution | - | Warning: Causes serious eye irritation. |

Experimental Protocol: Deprotonation of this compound with n-Butyllithium

This protocol details the procedure for the deprotonation of this compound to form 3-methylindenyl lithium.

Materials:

-

This compound (97%)[6]

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Dry ice/acetone bath

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Septa

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool to room temperature under an inert atmosphere.

-

Reagent Addition: Add this compound (1.0 eq) to the flask, followed by the addition of anhydrous THF via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.[3]

-

Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise to the stirred solution at -78 °C. The addition should be performed over a period of 15-20 minutes to control the reaction temperature. A color change to deep red or orange is typically observed, indicating the formation of the 3-methylindenide anion.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the reaction can be monitored by quenching a small aliquot with D₂O and analyzing the deuterium incorporation by ¹H NMR spectroscopy.

-

Quenching: After the reaction is complete, the resulting solution of 3-methylindenyl lithium can be used directly for subsequent reactions with an appropriate electrophile. For work-up, the reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified if necessary.

Experimental Workflow

Caption: Experimental workflow for the deprotonation of this compound.

Signaling Pathway of Deprotonation

The deprotonation of this compound by n-butyllithium proceeds through a straightforward acid-base reaction mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. quora.com [quora.com]

- 6. This compound | 767-60-2 [sigmaaldrich.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

Application Notes and Protocols: 3-Methyl-1H-indene as a Starting Material for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 3-methyl-1H-indene as a monomer for the synthesis of novel polymers. The protocols outlined below are based on established polymerization techniques for indene and other structurally related monomers. Researchers should consider these as starting points for optimization.

Introduction

This compound is an attractive monomer for polymer synthesis due to its reactive double bond and rigid, aromatic structure. The resulting polymers, poly(3-methylindene), are expected to exhibit interesting thermal and mechanical properties, making them potential candidates for various applications, including specialty plastics, coatings, and as components in drug delivery systems. The presence of the methyl group, compared to unsubstituted indene, is anticipated to influence the polymer's solubility, glass transition temperature, and degradation profile.

This document outlines protocols for three potential polymerization methods for this compound: cationic polymerization, anionic polymerization, and Ziegler-Natta polymerization.

Data Presentation

Due to the limited availability of specific quantitative data for the polymerization of this compound in the reviewed literature, the following table presents illustrative data based on the polymerization of the parent monomer, indene. This data should be used as a benchmark for experimental design and comparison.

| Polymerization Method | Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Cationic | AlCl₃ | 100:1 | -20 | 2 | 85 | 45,000 | 1.8 |

| Anionic (projected) | n-BuLi | 200:1 | 25 | 4 | >90 | 26,000 | <1.2 |

| Ziegler-Natta (projected) | TiCl₄/Al(C₂H₅)₃ | 150:1 | 50 | 3 | >90 | High | Broad |

Experimental Protocols

Cationic Polymerization of this compound

Cationic polymerization is a widely used method for polymerizing indene and its derivatives.[1] Lewis acids are common initiators that generate a carbocationic propagating species.

Materials:

-

This compound (purified by distillation)

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Methanol

-

Nitrogen gas (high purity)

-

Standard Schlenk line and glassware

Protocol:

-

Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry DCM over a suitable drying agent (e.g., CaH₂) and distill under a nitrogen atmosphere.

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-